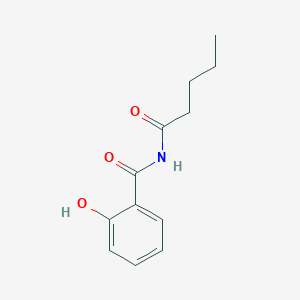

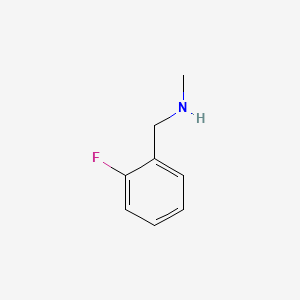

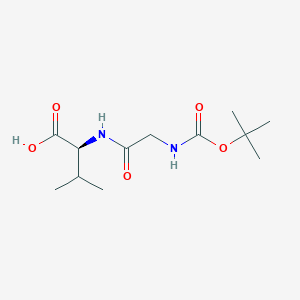

![molecular formula C8H7N3O3 B1299314 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 799262-17-2](/img/structure/B1299314.png)

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolopyrimidine class, which is known for its diverse biological activities and potential as a pharmacophore. The pyrazolopyrimidine scaffold is a privileged structure that has been extensively studied for its medicinal properties, including antitumor, antihypertensive, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions that can vary in complexity. For instance, the synthesis of related 6-alkyl-7-oxo-tetrahydropyrazolopyrimidine carboxamides involves a nine-step pathway starting with the introduction of an alkyl group followed by several transformations to yield the desired carboxylic acid, which is then amidated . Another method for synthesizing 7-substituted pyrazolopyrimidines includes the preparation of a hydroxypyrazolopyrimidine ester, followed by chlorination and reaction with various nucleophiles to introduce different substituents at the 7-position . These methods highlight the versatility and regioselectivity achievable in the synthesis of pyrazolopyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by a fused bicyclic system consisting of a pyrazole ring joined to a pyrimidine ring. The presence of substituents on the core structure can significantly influence the molecule's geometry and electronic properties. For example, the introduction of a methyl group at the 3-position is essential for potent in vivo activity in angiotensin II receptor antagonists . Crystallographic analysis of related compounds has provided insights into the conformation and bonding interactions within the pyrazolopyrimidine framework .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including alkylation, amidation, and cyclization, to introduce different functional groups and modify the core structure. The regioselectivity of N-alkylation can be tuned by the presence of different functional groups, such as esters or amides, which can lead to the selective formation of 1-alkyl or 4-alkyl derivatives . Additionally, the reactivity of these compounds can be exploited in the synthesis of complex molecules, such as the palladium-catalyzed C-C coupling reactions used to create pyrazolopyrimidine analogues of antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These compounds typically exhibit good solubility in organic solvents and can be crystallized for structural analysis . The presence of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid moiety and the basicity of the nitrogen atoms in the pyrazole ring, which in turn can influence the compound's reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Chemical Synthesis and Modification

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives serve as pivotal intermediates in the synthesis of various heterocyclic compounds. Research highlights its utility in regioselective synthesis and modification to produce compounds with varied biological activities. For instance, derivatives of this compound have been synthesized through processes like regioselective N-alkylation and ultrasonically assisted synthesis. These processes yield compounds that exhibit a range of chemical behaviors and potential biological activities, underscoring the versatility of this chemical framework (Drev et al., 2014), (Chebanov et al., 2012).

Biological Activity Exploration

This chemical structure has been a focal point in the search for new bioactive compounds. Studies have explored its derivatives for various biological activities, including antimicrobial and anticancer properties. The modification of this compound has led to the synthesis of compounds with promising biological activities, indicating its potential as a scaffold for drug discovery. For instance, certain derivatives have been tested against a range of microorganisms, and others have exhibited notable antitumor activities against specific cancer cell lines (Youssef et al., 2011), (Abdellatif et al., 2014).

Structural and Conformational Studies

Research has also delved into understanding the structural and conformational aspects of this compound's derivatives. By analyzing the crystallographic structures and studying the intermolecular interactions, scientists gain insights into how structural modifications affect the compound's chemical behavior and interaction patterns. This knowledge is crucial for designing compounds with desired chemical and biological properties (Nagarajaiah & Begum, 2014).

Propriétés

IUPAC Name |

5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-4-2-6(12)11-7(10-4)5(3-9-11)8(13)14/h2-3,9H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBAZPSBFLJYPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)C(=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

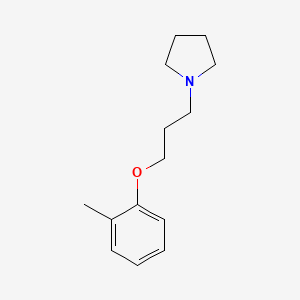

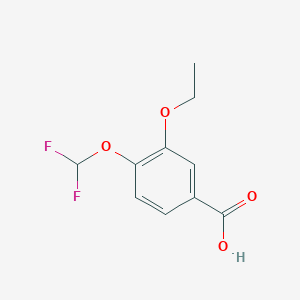

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)

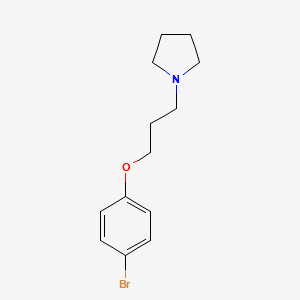

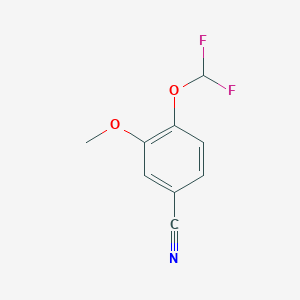

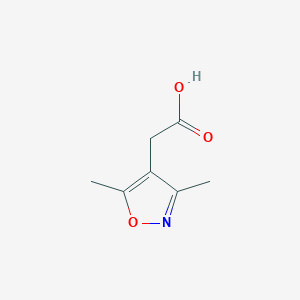

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

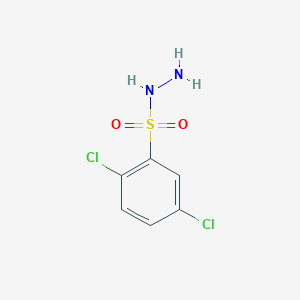

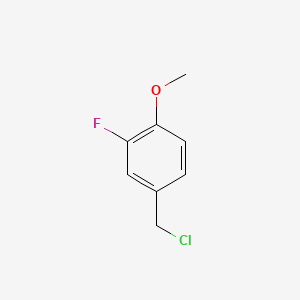

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)